Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate
Description
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate (CAS No. 2090721-99-4) is a brominated indole derivative with a unique substitution pattern. Its molecular formula is C₁₀H₆BrNO₄, and it has a molecular weight of 284.07 g/mol . The compound features:
- A bromo substituent at position 5,
- Dioxo groups at positions 2 and 3,
- A methyl ester at position 5.
This structure confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom facilitates cross-coupling reactions, while the dioxo groups enhance electron-withdrawing effects, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c1-16-10(15)6-3-4(11)2-5-7(6)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUDISFMFVEROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090721-99-4 | |
| Record name | methyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate typically involves the bromination of 7-methyl-1H-indole followed by oxidation and esterification reactions. One common method includes:
Bromination: 7-methyl-1H-indole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxidation: The brominated intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo groups.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and oxidation steps, and automated systems for purification and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Substitution: Formation of 5-amino-2,3-dioxo-1H-indole-7-carboxylate.
Reduction: Formation of 5-bromo-2,3-dihydroxy-1H-indole-7-carboxylate.
Hydrolysis: Formation of 5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and oxo groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate | 2090721-99-4 | C₁₀H₆BrNO₄ | 284.07 | Bromo (C5), dioxo (C2/C3), ester (C7) |
| Ethyl 5-bromo-1H-indole-7-carboxylate | 860624-90-4 | C₁₁H₁₀BrNO₂ | 268.11 | Bromo (C5), ester (C7), lacks dioxo groups |
| Methyl 5-bromoindole-7-carboxylate | 860624-89-1 | C₁₀H₈BrNO₂ | 254.08 | Bromo (C5), ester (C7), no dioxo groups |
| Methyl 5-bromo-2-oxoindoline-7-carboxylate | 898747-32-5 | C₁₀H₈BrNO₃ | 270.08 | Bromo (C5), mono-oxo (C2), ester (C7) |
| Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | - | C₁₀H₈BrNO₃ | 270.00 | Isoindole core, bromo (C7), mono-oxo (C3) |
Key Differences and Implications :
Dioxo vs. Mono-Oxo Groups: The presence of two oxo groups at C2 and C3 in the target compound increases its electron-withdrawing capacity compared to mono-oxo analogues like Methyl 5-bromo-2-oxoindoline-7-carboxylate.
Bromo Position :
- Moving the bromine from C5 (target compound) to C7 (e.g., Methyl 7-bromo-3-oxo-isoindole-1-carboxylate) shifts the electronic density distribution. C5-bromo derivatives are more commonly used in Suzuki-Miyaura couplings due to better steric accessibility .
Ester vs. Ethyl Ester :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Methyl 5-bromoindole-7-carboxylate | Methyl 7-bromo-3-oxo-isoindole-1-carboxylate |
|---|---|---|---|
| LogP | ~1.8 (estimated) | 2.1 | 1.4 |
| Polar Surface Area (Ų) | 75 | 48 | 55 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
The target compound’s higher polar surface area (due to dioxo groups) suggests better solubility in polar solvents, which may enhance bioavailability in aqueous environments .
Biological Activity
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 3 positions of the indole ring. Its structure is significant as it influences its interaction with biological targets.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit microtubule assembly. A study demonstrated that at a concentration of 20 μM, it effectively inhibited microtubule assembly by approximately 40.76% to 52.03% . This suggests potential as a microtubule-destabilizing agent, which is crucial for cancer treatment strategies.
Table 1: Anticancer Activity of this compound
| Concentration (μM) | % Inhibition of Microtubule Assembly |
|---|---|
| 20 | 40.76% - 52.03% |
The mechanism of action involves binding to specific enzymes and receptors. The bromine atom and oxo groups enhance binding affinity, allowing the compound to inhibit enzyme activity effectively. This inhibition can lead to reduced cellular proliferation in cancer cells by affecting critical pathways involved in cell cycle regulation.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It interacts with various molecular targets that recognize indole structures, potentially modulating biochemical pathways related to tryptophan metabolism and serotonin synthesis.
Case Studies
A notable case study involved the evaluation of several indole derivatives, including this compound, against breast cancer cell lines (MDA-MB-231). The study found that these compounds could induce apoptosis and arrest cells in the G2/M phase of the cell cycle, confirming their anticancer potential .
Table 2: Effects on MDA-MB-231 Cells
| Compound | Concentration (μM) | Apoptosis Induction | Cell Cycle Arrest |
|---|---|---|---|
| Methyl 5-bromo... | 1 | Morphological Changes | G2/M Phase |
| 10 | Enhanced Caspase-3 Activity (1.33–1.57 times) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
